molecular formula C18H4Cl2F18Ge B12591905 Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-80-5

Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-

Katalognummer: B12591905
CAS-Nummer: 650583-80-5
Molekulargewicht: 705.7 g/mol
InChI-Schlüssel: ZSPYWXGELGBOJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-: is a chemical compound characterized by the presence of germane (GeH4) and two dichlorobis groups attached to 2,4,6-tris(trifluoromethyl)phenyl moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium . This intermediate is then reacted with germane (GeH4) under controlled conditions to yield the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state species.

    Substitution: The dichlorobis groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state germane derivatives, while substitution reactions can produce a variety of functionalized germane compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is used in the synthesis of advanced materials and as a precursor for various organogermanium compounds .

Biology and Medicine: The compound’s unique structural features make it a candidate for research in medicinal chemistry, particularly in the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways related to oxidation, reduction, and substitution. These interactions are mediated by the presence of the germane and dichlorobis groups, which facilitate the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is unique due to the presence of germane and dichlorobis groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Eigenschaften

CAS-Nummer

650583-80-5

Molekularformel

C18H4Cl2F18Ge

Molekulargewicht

705.7 g/mol

IUPAC-Name

dichloro-bis[2,4,6-tris(trifluoromethyl)phenyl]germane

InChI

InChI=1S/C18H4Cl2F18Ge/c19-39(20,11-7(15(27,28)29)1-5(13(21,22)23)2-8(11)16(30,31)32)12-9(17(33,34)35)3-6(14(24,25)26)4-10(12)18(36,37)38/h1-4H

InChI-Schlüssel

ZSPYWXGELGBOJP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(F)(F)F)[Ge](C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.